4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine
Overview
Description
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its diverse biological activities and is often used in medicinal chemistry. The presence of the methoxyphenyl group enhances the compound’s potential for various applications in pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.
Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under appropriate conditions to form the final compound. This step may involve the use of coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can form hydrogen bonds or π-π interactions with target proteins, while the piperidine ring can enhance binding affinity.
Material Properties: In material science, the electronic properties of the oxadiazole ring can contribute to the compound’s ability to conduct electricity or emit light.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but lacks the piperidine ring.
4-(2-Methoxyphenyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine: Contains a thiadiazole ring instead of an oxadiazole ring.
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Similar oxadiazole ring but different substituents.
Uniqueness
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which provides a distinct set of chemical and biological properties. The presence of the methoxyphenyl group further enhances its potential for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)14-17-16-13(19-14)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWMQIHGXTYBFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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